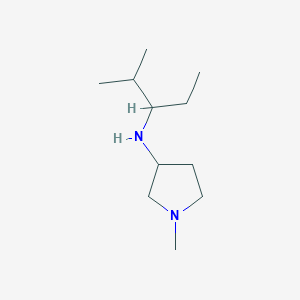![molecular formula C5H11NO B13255141 1-[(1S)-1-aminoethyl]cyclopropan-1-ol](/img/structure/B13255141.png)
1-[(1S)-1-aminoethyl]cyclopropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1S)-1-aminoethyl]cyclopropan-1-ol is a chiral compound with the molecular formula C5H11NO It is characterized by the presence of a cyclopropane ring substituted with an aminoethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1S)-1-aminoethyl]cyclopropan-1-ol typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a carbene precursor, such as diazomethane, in the presence of a catalyst.
Hydroxylation: The final step involves the introduction of the hydroxyl group. This can be achieved through the oxidation of the corresponding amine intermediate using an oxidizing agent, such as hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[(1S)-1-aminoethyl]cyclopropan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as a ketone or an aldehyde, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to form a primary amine or a secondary amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkoxides, using reagents like thionyl chloride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), alkyl halides (R-X)
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of primary or secondary amines
Substitution: Formation of halides or alkoxides
Scientific Research Applications
1-[(1S)-1-aminoethyl]cyclopropan-1-ol has several scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as a precursor for the synthesis of drugs targeting specific biological pathways.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-[(1S)-1-aminoethyl]cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for enzymes and receptors, modulating their activity and influencing various biochemical processes. The presence of the chiral center and the functional groups allows for selective binding and interaction with biological macromolecules, leading to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
1-(aminomethyl)-cyclopropanol: This compound has a similar cyclopropane ring structure but differs in the substitution pattern, with an aminomethyl group instead of an aminoethyl group.
Cyclopropanol: This compound lacks the amino group and has only a hydroxyl group attached to the cyclopropane ring.
Uniqueness
1-[(1S)-1-aminoethyl]cyclopropan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C5H11NO |
|---|---|
Molecular Weight |
101.15 g/mol |
IUPAC Name |
1-[(1S)-1-aminoethyl]cyclopropan-1-ol |
InChI |
InChI=1S/C5H11NO/c1-4(6)5(7)2-3-5/h4,7H,2-3,6H2,1H3/t4-/m0/s1 |
InChI Key |
YDUOHHRMLNGGPN-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](C1(CC1)O)N |
Canonical SMILES |
CC(C1(CC1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl N-{8,9-dimethyl-1,7-dioxaspiro[4.4]nonan-3-yl}-N-methylcarbamate](/img/structure/B13255058.png)
![1-[4-(Chloromethyl)phenyl]-4-methoxypiperidine](/img/structure/B13255061.png)
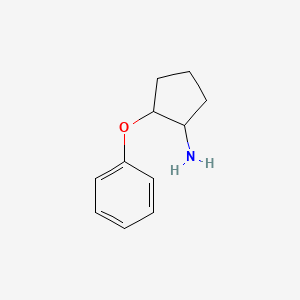

![6-Methoxy-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13255071.png)

![(2-Aminoethyl)({[3-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B13255083.png)
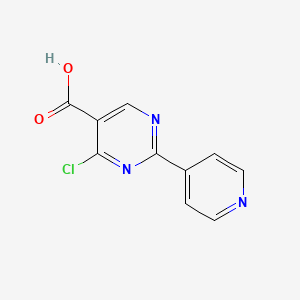
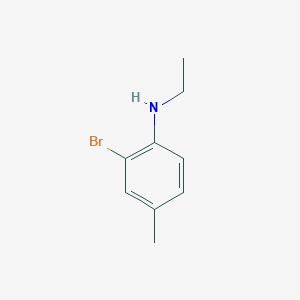
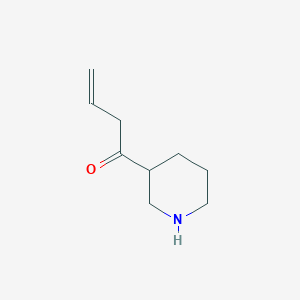
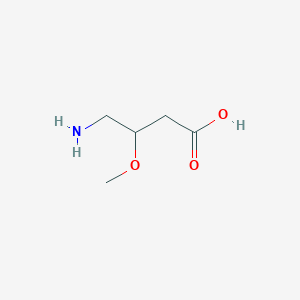
![1-(2,3-Dihydrobenzo[B]furan-5-YL)pentylamine](/img/structure/B13255127.png)
